molecular formula C16H23N B14253251 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine CAS No. 174572-10-2

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine

Cat. No.: B14253251
CAS No.: 174572-10-2
M. Wt: 229.36 g/mol
InChI Key: GACCIGKHKJAMAX-UHFFFAOYSA-N
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Description

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenyl group substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine typically involves the following steps:

    Formation of the Propyl Chain: The propyl chain can be synthesized through the reaction of 3-(prop-1-en-2-yl)phenyl with a suitable propylating agent under controlled conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then introduced by reacting the propyl chain with pyrrolidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Phenylpropylamine: A compound with a similar propyl chain and phenyl group.

    Prop-1-en-2-ylbenzene: A compound with a similar prop-1-en-2-yl group attached to a benzene ring.

Uniqueness

1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

174572-10-2

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-[2-(3-prop-1-en-2-ylphenyl)propyl]pyrrolidine

InChI

InChI=1S/C16H23N/c1-13(2)15-7-6-8-16(11-15)14(3)12-17-9-4-5-10-17/h6-8,11,14H,1,4-5,9-10,12H2,2-3H3

InChI Key

GACCIGKHKJAMAX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C2=CC(=CC=C2)C(=C)C

Origin of Product

United States

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